molecular formula C19H13Br2N3O B12925657 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline CAS No. 918946-22-2

3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline

Cat. No.: B12925657
CAS No.: 918946-22-2
M. Wt: 459.1 g/mol
InChI Key: PLZQWUKKMHHBED-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with bromine atoms and an indazole moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the indazole derivative with aniline through an ether linkage, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the indazole ring or the aniline moiety.

    Coupling Reactions: The aniline group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the indazole or aniline moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The bromine atoms may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with known biological activities.

    2H-Indazole: Another indazole isomer with different reactivity and properties.

    Bromoanilines: Compounds with bromine atoms on the aniline ring, used in various chemical applications.

Uniqueness

3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is unique due to its combination of the indazole core with bromine atoms and an aniline group. This structure imparts specific chemical and biological properties that are not found in simpler indazole derivatives or bromoanilines .

Properties

CAS No.

918946-22-2

Molecular Formula

C19H13Br2N3O

Molecular Weight

459.1 g/mol

IUPAC Name

3,5-dibromo-4-(2-phenylindazol-5-yl)oxyaniline

InChI

InChI=1S/C19H13Br2N3O/c20-16-9-13(22)10-17(21)19(16)25-15-6-7-18-12(8-15)11-24(23-18)14-4-2-1-3-5-14/h1-11H,22H2

InChI Key

PLZQWUKKMHHBED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)N)Br

Origin of Product

United States

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